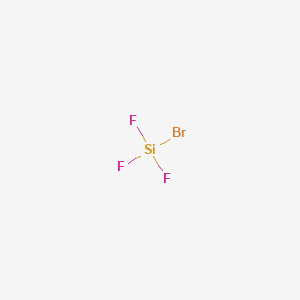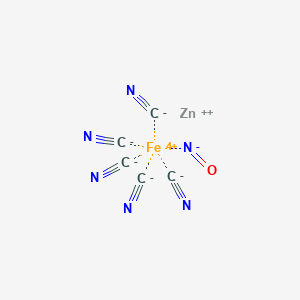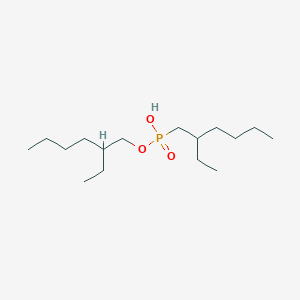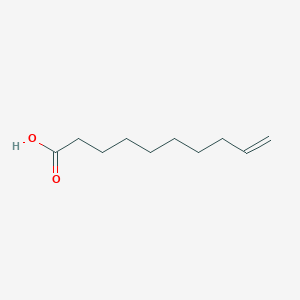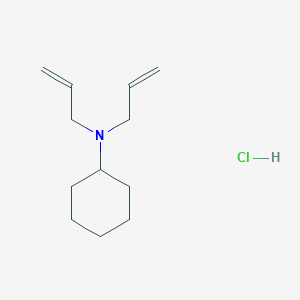
Diallylcyclohexylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallylcyclohexylamine hydrochloride (DACH) is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has since been used in scientific research to study the mechanisms of action of dissociative anesthetics. DACH is structurally similar to other dissociative anesthetics like ketamine and phencyclidine (PCP), but it has unique properties that make it a valuable tool for researchers.
Wirkmechanismus
The exact mechanism of action of Diallylcyclohexylamine hydrochloride is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of pain, memory, and learning. Diallylcyclohexylamine hydrochloride is thought to block the activity of the NMDA receptor, which leads to the dissociative and analgesic effects associated with dissociative anesthetics.
Biochemische Und Physiologische Effekte
Diallylcyclohexylamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Diallylcyclohexylamine hydrochloride has several advantages for lab experiments compared to other dissociative anesthetics. It has a shorter duration of action, which allows for more precise control over the timing of experiments. It also has a lower toxicity than other dissociative anesthetics like PCP, which makes it safer to use in animal experiments. However, Diallylcyclohexylamine hydrochloride is not as widely studied as other dissociative anesthetics, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on Diallylcyclohexylamine hydrochloride. One area of interest is the development of new drugs that are based on the structure of Diallylcyclohexylamine hydrochloride. These drugs may have similar effects to Diallylcyclohexylamine hydrochloride but with improved pharmacological properties. Another area of interest is the use of Diallylcyclohexylamine hydrochloride in the treatment of depression and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of Diallylcyclohexylamine hydrochloride and its effects on the brain and body.
Synthesemethoden
Diallylcyclohexylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of cyclohexanone with allyl bromide to form allylcyclohexanone. This intermediate is then reacted with allylamine to form Diallylcyclohexylamine hydrochloride. The final product is obtained by treating Diallylcyclohexylamine hydrochloride with hydrochloric acid to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Diallylcyclohexylamine hydrochloride has been used extensively in scientific research to study the mechanisms of action of dissociative anesthetics. It has been shown to have similar effects to other dissociative anesthetics like ketamine and PCP, including analgesia, sedation, and dissociation. However, Diallylcyclohexylamine hydrochloride has unique properties that make it a valuable tool for researchers. For example, it has a shorter duration of action than ketamine, which allows for more precise control over the timing of experiments.
Eigenschaften
CAS-Nummer |
14825-72-0 |
|---|---|
Produktname |
Diallylcyclohexylamine hydrochloride |
Molekularformel |
C12H22ClN |
Molekulargewicht |
215.76 g/mol |
IUPAC-Name |
N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H |
InChI-Schlüssel |
LXKZWRPDOSDEEE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
Kanonische SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
Andere CAS-Nummern |
14825-72-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




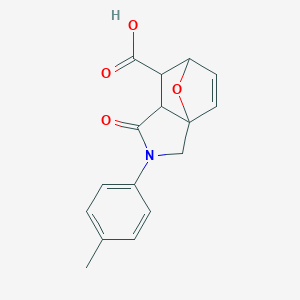
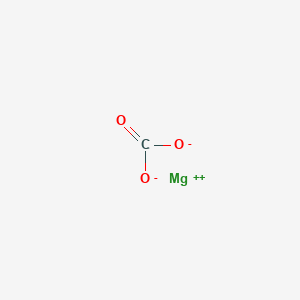
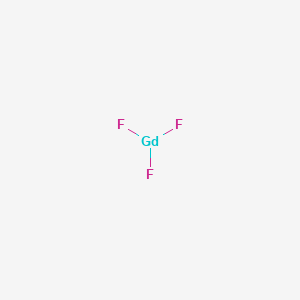
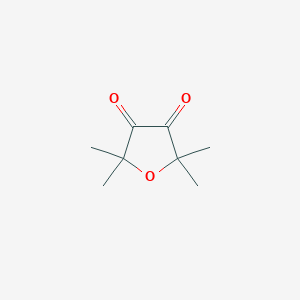
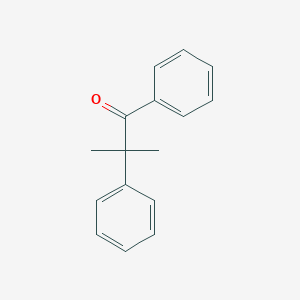
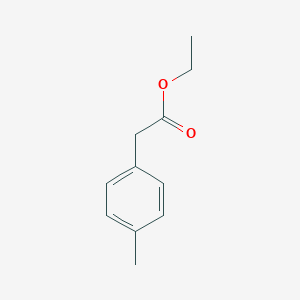
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
